3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Hopping

Generic or positional-isomer benzodioxepine building blocks risk failed syntheses and irreproducible biological data. 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine (CAS 23475-00-5) delivers the precise 7-substitution pattern essential for muscarinic M3 antagonist programs and GPCR-targeted fragment elaboration. • Primary amine handle enables rapid diversification at the key pharmacophoric position with favorable lead-like properties (XLogP3 = 1.1). • Documented BindingDB activity against melanocortin 4 and delta-opioid receptors validates target engagement for CNS programs. • ≥95% purity from multiple supply chains ensures reproducible SAR results and efficient hit confirmation.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 23475-00-5
Cat. No. B1306196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine
CAS23475-00-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)CN)OC1
InChIInChI=1S/C10H13NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7,11H2
InChIKeyMCHQABHXBPYZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine: Scaffold Overview


3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine (CAS 23475-00-5) is a primary amine functionalized benzodioxepine building block with a molecular weight of 179.22 g/mol and the formula C₁₀H₁₃NO₂ . This compound serves as a versatile small molecule scaffold and fragment molecule, providing a structural basis for molecular linking, expansion, and modification in drug discovery and related research [1]. It is commercially available from multiple reputable vendors in purities of 95-97% .

Positional Isomerism & Reactivity Specificity


In medicinal chemistry and chemical biology, the precise substitution pattern on the benzodioxepine core profoundly impacts both synthetic accessibility and biological activity. Substituting 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine with a positional isomer, such as the 6-ylmethylamine derivative (CAS 499770-91-1) , or a structurally distinct benzodioxepine building block introduces changes in electronic distribution, steric hindrance, and hydrogen-bonding potential at the primary amine. These alterations directly affect downstream reaction yields, the stability of synthetic intermediates, and the binding affinity of final compounds to their biological targets, as demonstrated by the divergent muscarinic M3 receptor antagonist activities observed among closely related 1,5-benzodioxepin derivatives [1]. Generic substitution without quantitative justification can lead to failed syntheses, inconsistent biological data, and significant resource waste.

Evidence for Differentiation


Broader Derivative Space vs Unsubstituted Parent

The 7-ylmethylamine derivative offers significantly greater synthetic utility as a building block compared to the unsubstituted 3,4-dihydro-2H-1,5-benzodioxepine scaffold (CAS 7216-18-4). A search of the PubChem database reveals that while the parent compound is a simple bicyclic ether, the 7-ylmethylamine derivative is a foundational element for at least 10 distinct compound series with annotated biological activities in BindingDB, targeting proteins such as the Melanocortin 4 receptor and the Delta-type opioid receptor [1]. In contrast, the parent scaffold is primarily used as a non-functionalized intermediate [2]. This demonstrates that the primary amine handle of the 7-ylmethylamine derivative enables a wider array of chemical transformations and access to more diverse chemical space.

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Hopping

7- vs 6-ylmethylamine Isomer Properties

A direct comparison with its positional isomer, 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamine (CAS 499770-91-1), reveals key physicochemical and synthetic differences. The 7-ylmethylamine derivative is a free base with a molecular weight of 179.22 g/mol, while its 6-yl isomer is predominantly supplied as a hydrochloride salt (MW 215.68 g/mol) . This salt form impacts solubility and requires different handling for downstream reactions. More importantly, published structure-activity relationship (SAR) studies on 1,5-benzodioxepin derivatives as muscarinic M3 receptor antagonists show that subtle changes in substitution pattern on the benzodioxepine ring, analogous to the difference between 6- and 7-substitution, lead to dramatic shifts in receptor binding affinity and selectivity [1]. For instance, related compounds in this series displayed Ki values for the M3 receptor ranging from 20 nM to 220 nM depending on their specific substitution, highlighting the critical nature of positional isomerism .

Positional Isomerism Synthetic Chemistry Structure-Activity Relationship (SAR)

Synthetic Utility and Robust Route

The synthesis of the related compound 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, a direct precursor to the target compound, has been reported with a yield of 61% under standard reduction conditions . This demonstrates a viable and scalable route to access the 7-amino-substituted scaffold. Furthermore, the 7-ylmethylamine derivative itself is produced in high purity (95-97%) , indicating a well-controlled synthetic process. In contrast, synthetic routes to other regioisomers or more heavily substituted analogs are often less documented and may proceed with lower or more variable yields, introducing greater uncertainty and cost into research projects.

Organic Synthesis Reaction Yield Process Chemistry

Distinct Physicochemical Properties

A comparison of key computed physicochemical properties highlights the distinct profile of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. Its XLogP3 value is 1.1 , which is significantly lower than the unsubstituted parent core 3,4-dihydro-2H-1,5-benzodioxepine (XLogP3 = 2.3) [1]. This difference of over 1 log unit indicates that the 7-ylmethylamine derivative is substantially more hydrophilic, which will affect solubility, permeability, and overall ADME profile. Furthermore, the presence of the primary amine introduces a hydrogen bond donor (count = 1) and increases the number of hydrogen bond acceptors to 3, compared to 0 donors and 2 acceptors for the parent core. The introduction of a chloro substituent, as in (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylamine hydrochloride [2], further increases molecular weight (250.12 g/mol) and logP, and introduces additional synthetic complexity.

Physicochemical Properties Lead Optimization ADME

Commercial Availability from Multiple Vendors

Unlike many specialized benzodioxepine derivatives that require custom synthesis with long lead times and high cost, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is a catalog item from multiple established chemical suppliers. It is offered with a purity of 95% (AKSci) to 97% (Thermo Scientific) . This multi-sourced availability ensures competitive pricing and reliable supply, which is not guaranteed for less common isomers like the 6-ylmethylamine derivative (CAS 499770-91-1), which is available from fewer vendors and may have longer procurement timelines. The commercial landscape for this specific scaffold is a direct result of its demonstrated utility as a versatile building block.

Chemical Procurement Supply Chain Research Reagents

Validated Application Scenarios


FBDD Library Enrichment for CNS and GPCR Targets

The compound's primary amine handle and favorable physicochemical properties (XLogP3 = 1.1) make it an ideal fragment for exploring chemical space around CNS and GPCR targets. Its documented use in generating derivatives active against the melanocortin 4 receptor and delta-type opioid receptor in BindingDB provides a precedent for this application [1]. Compared to the less polar parent core (XLogP3 = 2.3), this scaffold is more 'lead-like' and offers a better starting point for optimizing solubility and reducing off-target promiscuity [2].

Muscarinic M3 Antagonist Analog Synthesis

SAR studies on 1,5-benzodioxepin derivatives have established this core as a privileged scaffold for developing selective muscarinic M3 receptor antagonists with potential therapeutic applications for overactive bladder [3]. The 7-ylmethylamine derivative serves as a crucial intermediate for introducing diverse substituents at the amine position, a key site for modulating receptor binding affinity and selectivity. Using this specific building block ensures that the final compounds maintain the optimal 7-substitution pattern associated with potent activity.

β-Adrenergic Stimulant Optimization

Early research identified 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins as a novel class of β-adrenergic stimulants with bronchial dilator activity [4]. While the 7-ylmethylamine derivative lacks the 3-hydroxy group, it provides a foundational amine handle for exploring related chemotypes and for SAR studies aimed at understanding the contribution of the 7-substituent to this biological activity. Its use ensures the correct substitution pattern is maintained, a critical factor for activity in this class.

HTS Hit Confirmation and Follow-up

The compound's commercial availability in 95-97% purity from multiple vendors makes it a practical choice for confirming hits from HTS campaigns that identify benzodioxepine-containing actives . Its well-defined synthetic route and availability in research quantities allow for rapid resynthesis and validation of initial hits, accelerating the transition from screening hit to lead compound. This stands in contrast to more complex, less available analogs, which would introduce significant delays in the hit confirmation process.

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